

Thermochemical Profile of 2-Methyl-3-hexyne: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Methyl-3-hexyne

Cat. No.: B12645692

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This technical guide provides a comprehensive overview of the available thermochemical data for **2-Methyl-3-hexyne** (CAS No: 36566-80-0). Due to the limited availability of direct experimental data for this specific compound, this document also outlines the standard methodologies for determining such properties for alkynes and presents data for structurally related compounds to offer a comparative context.

Physicochemical Properties

Basic physicochemical properties of **2-Methyl-3-hexyne** are summarized below.

Property	Value	Source
Molecular Formula	C ₇ H ₁₂	--INVALID-LINK--
Molecular Weight	96.17 g/mol	--INVALID-LINK--
Boiling Point	95.2 °C	ChemBK
Melting Point	-116.6 °C	ChemBK
Density	0.7204 g/cm ³	ChemBK
Refractive Index	1.4094	ChemBK

Thermochemical Data

Direct experimental thermochemical data for **2-Methyl-3-hexyne** is not readily available in public databases. The NIST/TRC Web Thermo Tables, a professional subscription-based database, is a potential source for critically evaluated thermophysical and thermochemical data.^[1] For context, thermochemical data for a structural isomer, 2-Methylhexane, is presented below.

Thermochemical Data for 2-Methylhexane (CAS No: 591-76-4)

Property	Value	Units	Method	Reference
Enthalpy of Formation (liquid, $\Delta_f H^\circ_{\text{liquid}}$)	-229.8 ± 1.3	kJ/mol	Ccb	Prosen and Rossini, 1945
Enthalpy of Combustion (liquid, $\Delta_c H^\circ_{\text{liquid}}$)	-4811.5 ± 1.2	kJ/mol	Ccb	Prosen and Rossini, 1945
Standard Entropy (liquid, S°_{liquid})	323.34	J/mol·K	N/A	Huffman, Gross, et al., 1961
Heat Capacity (liquid, $C_{p,\text{liquid}}$)	222.92	J/mol·K	N/A	Huffman, Gross, et al., 1961

Data sourced from the NIST WebBook.^{[2][3]}

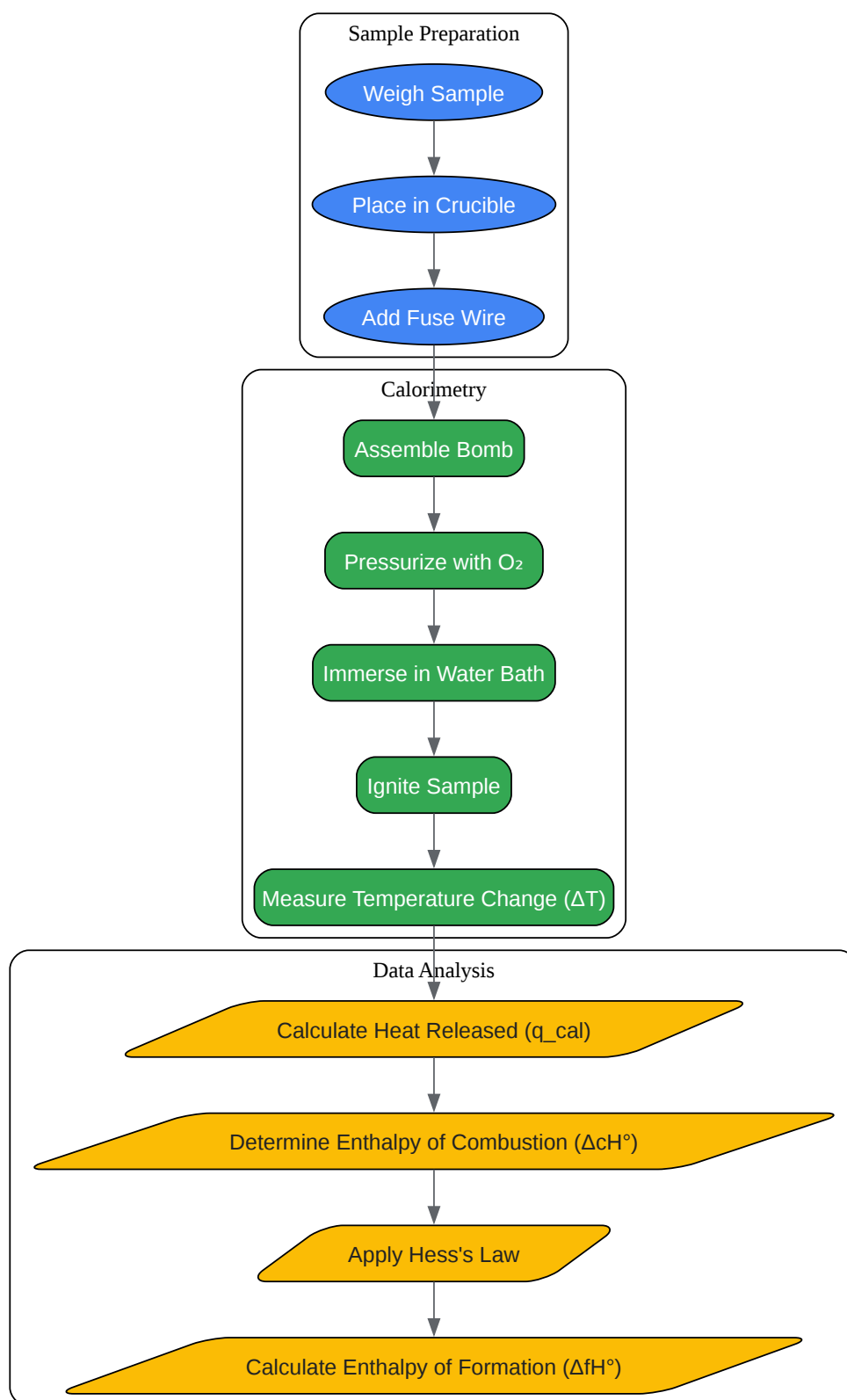
Experimental Protocols for Thermochemical Data Determination

The determination of thermochemical properties for organic compounds like **2-Methyl-3-hexyne** relies on established experimental and computational techniques.

Enthalpy of Formation ($\Delta_f H^\circ$)

The standard enthalpy of formation is typically determined indirectly using combustion calorimetry.

Experimental Workflow: Bomb Calorimetry



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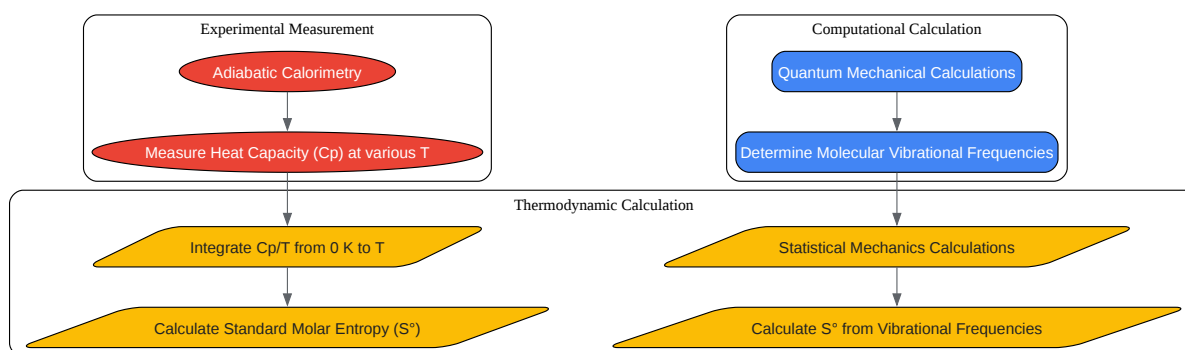
Workflow for determining enthalpy of formation using bomb calorimetry.

- **Sample Preparation:** A precise mass of the liquid sample (**2-Methyl-3-hexyne**) is placed in a crucible within a high-pressure vessel known as a "bomb." A fuse wire is positioned in contact with the sample.
- **Calorimetry:** The bomb is sealed and pressurized with pure oxygen. It is then submerged in a known quantity of water in an insulated container (the calorimeter). The sample is ignited electrically via the fuse wire. The complete combustion of the organic compound releases heat, which is absorbed by the bomb and the surrounding water, causing a temperature increase. This temperature change is meticulously measured.
- **Data Analysis:** The heat released during combustion is calculated from the temperature change and the predetermined heat capacity of the calorimeter. This value is used to determine the standard enthalpy of combustion ($\Delta_c H^\circ$). Using Hess's Law, along with the known standard enthalpies of formation for the combustion products (CO_2 and H_2O), the standard enthalpy of formation of the compound is calculated.

Standard Molar Entropy (S°) and Heat Capacity (C_p)

The standard molar entropy and heat capacity are determined using adiabatic calorimetry and statistical mechanics.

Experimental and Computational Workflow



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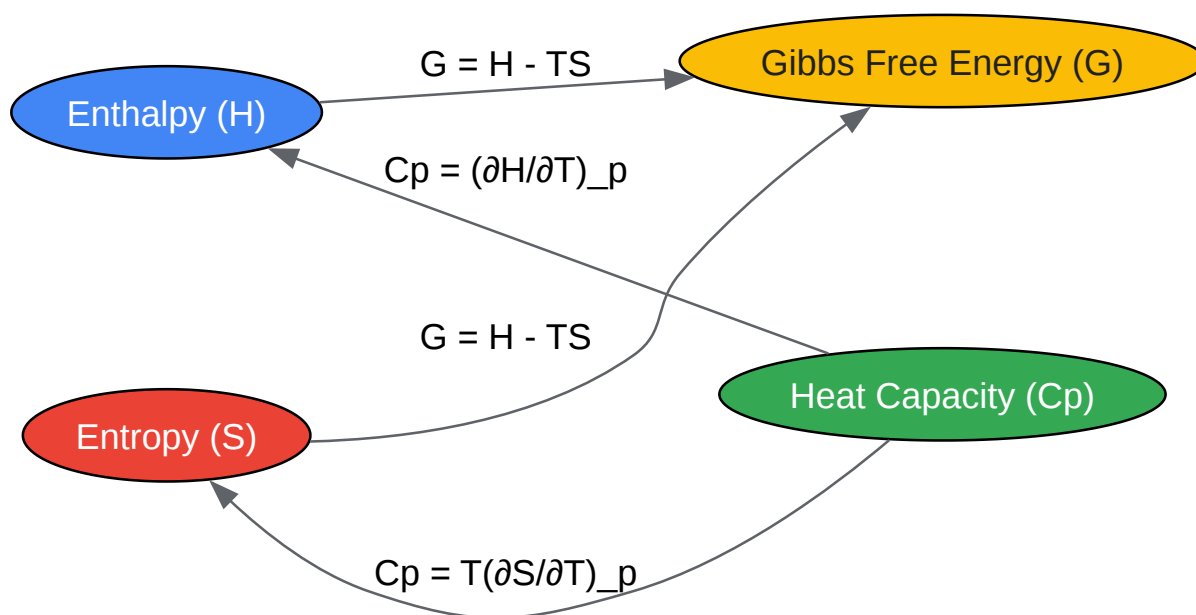
Workflow for determining standard molar entropy and heat capacity.

- **Adiabatic Calorimetry:** The heat capacity of the substance in its solid and liquid phases is measured as a function of temperature using an adiabatic calorimeter. This involves heating the sample with a known amount of electrical energy and measuring the resulting temperature increase.
- **Entropy Calculation from Experimental Data:** The standard molar entropy at a given temperature (e.g., 298.15 K) is calculated by integrating the experimental heat capacity data (divided by temperature) from absolute zero to the desired temperature. This calculation also accounts for the entropy changes during phase transitions (solid-solid, solid-liquid, and liquid-gas).
- **Statistical Mechanics:** For the ideal gas state, entropy can be calculated using statistical mechanics. This involves determining the vibrational frequencies of the molecule through

computational quantum mechanical methods. These frequencies, along with molecular weight and moments of inertia, are used in the partition function to calculate the entropy.

Relationship Between Thermochemical Properties

The fundamental thermochemical properties are interconnected through the laws of thermodynamics.



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Interrelationship of key thermochemical properties.

The enthalpy (H), entropy (S), and Gibbs free energy (G) are related by the fundamental equation $G = H - TS$, where T is the absolute temperature. The heat capacity at constant pressure (Cp) is the partial derivative of enthalpy with respect to temperature at constant pressure. These relationships are crucial for understanding and predicting the chemical behavior and stability of compounds like **2-Methyl-3-hexyne**.

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